Product packaging for Cyclohexyl cinnamate(Cat. No.:CAS No. 7779-17-1)

Cyclohexyl cinnamate

Cat. No.: B1588606
CAS No.: 7779-17-1
M. Wt: 230.30 g/mol
InChI Key: GCFAUZGWPDYAJN-UHFFFAOYSA-N
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Description

Cyclohexyl cinnamate (B1238496) is an organic compound that has garnered attention in various fields of chemical research. As an ester, its molecular structure is derived from two well-known chemical entities: cinnamic acid and cyclohexanol (B46403). This unique combination of an aromatic acid and a cyclic alcohol gives it distinct properties that are the subject of ongoing study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B1588606 Cyclohexyl cinnamate CAS No. 7779-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAUZGWPDYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864122
Record name Cyclohexyl cinnamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-17-1
Record name Cyclohexyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Cyclohexyl Cinnamate and Its Derivatives

Esterification Reactions for Cyclohexyl Cinnamate (B1238496) Synthesis

The direct esterification of cinnamic acid with cyclohexanol (B46403) is a primary route to obtaining cyclohexyl cinnamate. Several methods have been developed to facilitate this conversion, each with its own set of reaction conditions and efficiencies.

Fischer Esterification Protocols

Fischer-Speier esterification is a well-established and widely used method for synthesizing esters due to its simplicity and speed. apsu.eduutripoli.edu.ly This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, cinnamic acid and cyclohexanol, typically under reflux conditions. apsu.eduresearchgate.net To drive the reaction toward the product side and increase the yield of the ester, an excess of one of the reactants, either the alcohol or the carboxylic acid, is often used. apsu.edu Another technique to improve the yield is the use of a Dean-Stark trap, which removes water as it is formed during the reaction, thus preventing the reverse hydrolysis reaction. apsu.edu While effective, traditional Fischer esterification can require long reaction times, sometimes exceeding 12 hours with catalysts like concentrated sulfuric acid in methanol. nsf.gov Alternative acid catalysts, such as p-toluenesulfonic acid monohydrate, have been explored as easier-to-handle options. researchgate.netnsf.gov Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing the reaction time to minutes while maintaining high yields. researchgate.netnsf.gov

Thionyl Chloride-Mediated Esterification

A common method for preparing esters involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). orgsyn.orgcommonorganicchemistry.com This intermediate then readily reacts with an alcohol to form the ester. In the synthesis of phenyl cinnamate, a related compound, cinnamic acid is first treated with thionyl chloride to form cinnamoyl chloride. orgsyn.org This is followed by the addition of phenol (B47542) to produce the final ester. orgsyn.org This two-step process is generally efficient, though it involves the handling of the corrosive and reactive thionyl chloride and generates hydrogen chloride and sulfur dioxide as byproducts. orgsyn.org This methodology is applicable for the synthesis of this compound by substituting phenol with cyclohexanol. The reaction of cinnamic acid with thionyl chloride is typically heated to ensure the complete evolution of gaseous byproducts before the alcohol is added. orgsyn.org

Other Conventional Esterification Approaches

Beyond the Fischer and thionyl chloride methods, other conventional approaches to esterification exist. Steglich esterification, for instance, offers a milder alternative that does not require high temperatures. researchgate.netscielo.br This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol at room temperature. researchgate.netscielo.br This technique has been successfully used to synthesize a variety of cinnamic acid esters, including this compound, with good yields. researchgate.netscielo.br Another approach is transesterification, where an existing ester, such as ethyl or methyl cinnamate, is reacted with a different alcohol, like 2-ethylhexanol, in the presence of a catalyst like p-toluenesulfonic acid to produce the desired ester. researchgate.net This can be advantageous when the direct esterification is sluggish. researchgate.net

Advanced Synthetic Approaches to Cinnamate Esters and Related Cyclohexyl Compounds

More advanced synthetic strategies provide alternative pathways to cinnamate esters and can be applied to the synthesis of related cyclohexyl compounds. These methods often offer greater control over the reaction and can be more environmentally friendly.

Wittig Reaction Applications in Cinnamate Synthesis

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and is extensively used for the synthesis of alkenes, including the α,β-unsaturated system found in cinnamates. acs.orgacs.orgscirp.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of cinnamate esters, a stabilized ylide, such as (carbalkoxymethylene)triphenylphosphorane, is reacted with an aromatic aldehyde, like benzaldehyde. acs.orgscirp.org Traditionally, these reactions were conducted at elevated temperatures in organic solvents. scirp.org However, greener methodologies have been developed, including solvent-free conditions and the use of aqueous media. acs.orgscirp.org Sonication, or the use of ultrasound, has also been shown to accelerate the Wittig reaction, leading to higher yields in shorter reaction times, sometimes in the absence of a phase transfer catalyst. nih.gov The Wittig reaction offers excellent stereoselectivity, often favoring the formation of the E-isomer of the cinnamate ester. acs.org

Enzymatic Synthesis and Biocatalytic Reductions for Related Intermediates

Biocatalysis has emerged as a green and highly selective alternative for chemical synthesis. sphinxsai.com Enzymes, particularly lipases, have been successfully employed in the synthesis of cinnamic acid esters. mdpi.comnih.gov These enzymatic esterifications can be performed under mild conditions and often exhibit high conversion rates. nih.gov For instance, immobilized lipases like Novozym 435 have been used to catalyze the esterification of cinnamic acid derivatives with various alcohols. mdpi.comnih.gov Whole-cell biocatalysts are also being explored to reduce costs associated with enzyme purification. researchgate.net

Synthesis of Cinnamate Derivatives with Cyclohexyl Moieties

The synthesis of cinnamate derivatives incorporating cyclohexyl moieties can be achieved through several established chemical reactions. A primary method involves the esterification of cinnamic acid or its derivatives with cyclohexanol or its substituted analogues.

One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. apsu.eduscielo.br This method is effective for reacting cinnamic acids with various alcohols, including cyclohexanol, to form the corresponding esters. scielo.br For instance, (E)-cyclohexyl cinnamate has been synthesized by reacting cinnamic acid with cyclohexanol in the presence of DCC and DMAP in a dichloromethane (B109758) solution at room temperature. scielo.brscielo.br This reaction proceeds over 24 hours. scielo.br Similarly, derivatives such as p-methoxycinnamic acid can be reacted with cyclohexanol under similar conditions to yield the corresponding cyclohexyl p-methoxycinnamate. scielo.br

Another established method is the Fischer esterification, where trans-cinnamic acid is reacted with an alcohol, such as cyclohexanol, in the presence of an acid catalyst like sulfuric acid. sapub.org The use of a Dean-Stark trap during the reflux can improve the yield of the ester by removing water, which is a byproduct of the reaction, thereby preventing the reverse reaction. apsu.edu

Furthermore, cinnamoyl chlorides, which can be prepared by reacting cinnamic acids with thionyl chloride, readily react with trans-4-alkylcyclohexanols to produce the desired esters. oup.complos.orgnih.gov This reaction is typically carried out by adding the alcohol to a solution of the acyl chloride in a solvent like dichloromethane at 0°C. plos.orgnih.gov

The synthesis of more complex derivatives, such as N-alkyl-N-cinnamoyl amides with a cyclohexyl group, has also been reported. These compounds can be prepared from a phosphine (B1218219) oxide precursor, which is first reduced and then acylated with cinnamoyl chloride. rsc.org Additionally, cinnamamide (B152044) derivatives containing a cyclohexyl group, such as N-cyclohexyl-N-(2-hydroxyethyl)-cinnamamide, are synthesized by reacting cinnamic acid with cyclohexylamine (B46788) and 2-hydroxyethylamine. ontosight.ai

Table 1: Synthesis Methods for this compound and its Derivatives

Derivative Reactants Method Catalyst/Reagent Reference
(E)-Cyclohexyl Cinnamate Cinnamic acid, Cyclohexanol Steglich Esterification DCC, DMAP scielo.brscielo.br
This compound trans-Cinnamic acid, Cyclohexanol Fischer Esterification Sulfuric Acid apsu.edusapub.org
(4-substituted cyclohexyl) 4-substituted cinnamates 4-substituted cinnamoyl chlorides, trans-4-alkylcyclohexanols Acyl Chloride Reaction - oup.com
N-cyclohexyl-N-cinnamoyl amide Phosphine oxide precursor, Cinnamoyl chloride Reduction and N-acylation Trichlorosilane, Triethylamine rsc.org
N-cyclohexyl-N-(2-hydroxyethyl)-cinnamamide Cinnamic acid, Cyclohexylamine, 2-hydroxyethylamine Amidation Coupling agent ontosight.ai

Purification and Isolation Techniques in Synthetic Procedures

The purification and isolation of this compound and its derivatives from reaction mixtures are critical steps to obtain products of high purity. The most commonly employed techniques are chromatographic separation and crystallization.

Chromatographic Separation Methods (e.g., Column, Thin Layer, HPLC)

Chromatography is a fundamental technique for the purification of cinnamate esters.

Column Chromatography is widely used to separate the desired ester from unreacted starting materials and byproducts. sapub.orgisca.me The crude product is typically loaded onto a silica (B1680970) gel column. oup.complos.orgnih.gov The separation is achieved by eluting the column with a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. apsu.eduoup.com For example, a solvent system of hexane-ether (98:2) has been used to purify (4-substituted cyclohexyl) 4-substituted cinnamates. oup.com The fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the pure product. apsu.edu

Thin Layer Chromatography (TLC) is an essential tool used in conjunction with column chromatography. It is employed to monitor the progress of a reaction and to identify the fractions containing the pure compound during column chromatography. apsu.edusapub.org A common mobile phase for TLC analysis of cinnamate esters is a mixture of 90% hexane and 10% ethyl acetate. apsu.edu

High-Performance Liquid Chromatography (HPLC) offers a more efficient separation method for achieving high purity. apsu.edunih.gov It can be used for both analytical and preparative scale separations of cinnamate derivatives. researchgate.net For instance, HPLC has been utilized for the chiral separation of cinnamate enantiomers using polysaccharide-based chiral stationary phases. researchgate.net Gas-liquid chromatography has also been employed to assess the purity of cinnamate esters like ethyl (E)-cinnamate. mdpi.com

Crystallization Techniques for Product Isolation

Crystallization is a powerful technique for the final purification of solid cinnamate derivatives. After initial purification by methods like column chromatography, the product can be recrystallized from a suitable solvent to obtain highly pure crystals. oup.com

The choice of solvent is crucial for effective crystallization. Absolute ethanol (B145695) is one solvent that has been successfully used for the recrystallization of (4-substituted cyclohexyl) 4-substituted cinnamates. oup.com The process generally involves dissolving the compound in a minimum amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Any remaining impurities are left behind in the mother liquor.

In some cases, purification involves a sequence of techniques. For example, cyclohexylammonium thiocyanate (B1210189) was purified by recrystallization. mdpi.com Similarly, the purification of other organic compounds, such as cyclohexylaminium hydrogen phthalate (B1215562) hemihydrate, has been achieved through slow cooling crystallization from a solvent like methanol. researchgate.net The principle of crystallization relies on the differences in solubility between the desired compound and impurities at different temperatures.

Spectroscopic and Diffraction Based Characterization in Cyclohexyl Cinnamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For cyclohexyl cinnamate (B1238496), both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its identity and structure. ipb.pt

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, confirming the presence of both the cyclohexyl and cinnamate moieties. rsc.orgnist.govrockymountainlabs.comnist.gov

In a typical ¹H NMR spectrum of cyclohexyl cinnamate recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed:

Aromatic Protons: The protons on the phenyl group of the cinnamate moiety typically appear as a multiplet in the range of δ 7.37-7.58 ppm. semanticscholar.orgrsc.org This region integrates to five protons, corresponding to the monosubstituted benzene (B151609) ring.

Vinylic Protons: The two protons of the trans-alkene group give rise to two distinct doublets. The proton on the carbon adjacent to the phenyl group (Cβ) appears at a higher chemical shift, around δ 7.69-7.71 ppm, with a large coupling constant (J) of approximately 16.0 Hz. rsc.orgsemanticscholar.org This large J value is characteristic of a trans-configuration. The proton on the carbon adjacent to the carbonyl group (Cα) appears further upfield, around δ 6.45-6.48 ppm, also as a doublet with the same coupling constant of 16.0 Hz. semanticscholar.orgrsc.org

Cyclohexyl Protons: The protons of the cyclohexyl group produce a series of multiplets in the upfield region of the spectrum. The proton attached to the oxygen-bearing carbon (OCH) is a multiplet centered around δ 4.91-4.97 ppm. semanticscholar.org The remaining ten protons on the cyclohexyl ring appear as overlapping multiplets between approximately δ 1.23 and 1.99 ppm. semanticscholar.orgrsc.org

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Vinylic7.69 - 7.71d16.0Cinnamate =CH-
Aromatic7.56 - 7.58m-Phenyl H
Aromatic7.41 - 7.43m-Phenyl H
Vinylic6.45 - 6.48d16.0Cinnamate -CH=
Cyclohexyl4.91 - 4.97m--OCH-
Cyclohexyl1.80 - 1.99m-Cyclohexyl CH₂
Cyclohexyl1.23 - 1.79m-Cyclohexyl CH₂

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. rsc.orgnist.govrockymountainlabs.comnist.gov The spectrum for this compound shows distinct signals for each unique carbon atom, confirming the presence of 15 carbons in total.

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 166.2-167.1 ppm. rsc.orgwiley-vch.de

Vinylic and Aromatic Carbons: The carbons of the phenyl ring and the alkene group resonate in the region of δ 118.3-144.6 ppm. rsc.org The carbon atom of the alkene attached to the phenyl group (Cβ) is observed around δ 144.6 ppm, while the carbon attached to the carbonyl group (Cα) is found at approximately δ 118.3 ppm. rsc.org The aromatic carbons show signals in the range of δ 128.0-134.5 ppm. rsc.orgwiley-vch.de

Cyclohexyl Carbons: The carbon atom of the cyclohexyl group bonded to the oxygen (C-O) appears around δ 73.0 ppm. rsc.org The other methylene (B1212753) (-CH₂-) carbons of the cyclohexyl ring are observed at higher field strengths, typically between δ 23.6 and 31.5 ppm. rsc.org

Carbon TypeChemical Shift (δ, ppm)Assignment
Carbonyl166.2 - 167.1C=O
Vinylic/Aromatic144.2 - 144.6=CH-Ph
Aromatic134.4 - 134.5Aromatic C
Aromatic130.1 - 130.2Aromatic CH
Aromatic128.8 - 128.9Aromatic CH
Aromatic128.0 - 128.1Aromatic CH
Vinylic118.3 - 118.4-CH=
Cyclohexyl73.0 - 76.0-OCH-
Cyclohexyl31.5 - 34.1Cyclohexyl CH₂
Cyclohexyl25.4 - 25.9Cyclohexyl CH₂
Cyclohexyl23.6 - 24.8Cyclohexyl CH₂

Advanced NMR Techniques (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. apsu.edulibretexts.org While specific DEPT data for this compound is not extensively reported in the provided context, the application of DEPT-90 and DEPT-135 experiments would further confirm the assignments made in the standard ¹³C NMR spectrum. semanticscholar.org A DEPT-90 spectrum would show signals only for CH carbons (the vinylic CHs, the aromatic CHs, and the OCH of the cyclohexyl ring). A DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would allow for unambiguous assignment of the cyclohexyl methylene carbons and the various CH groups within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rockymountainlabs.cominnovatechlabs.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound provides clear evidence for its key functional groups. nist.govrockymountainlabs.comnist.govrsc.orgscielo.brsemanticscholar.org The characteristic absorption bands observed are:

C=O Stretch: A strong, sharp absorption band is observed in the region of 1708-1716 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester. scielo.brsemanticscholar.org

C=C Stretch: The stretching vibration of the alkene C=C double bond appears as a medium intensity band around 1637 cm⁻¹. scielo.brsemanticscholar.org The aromatic C=C stretching vibrations are also observed in the 1452-1600 cm⁻¹ region. scielo.br

C-O Stretch: The C-O stretching vibration of the ester group typically gives rise to a strong band in the fingerprint region, around 1172 cm⁻¹. scielo.brsemanticscholar.org

C-H Bends: Out-of-plane C-H bending vibrations for the trans-disubstituted alkene are observed around 980 cm⁻¹. wiley-vch.de The C-H bending of the monosubstituted benzene ring gives a strong absorption near 766 cm⁻¹. scielo.br

C-H Stretches: The sp² C-H stretching vibrations of the aromatic and vinylic protons are seen as a group of bands just above 3000 cm⁻¹ (e.g., 3066 cm⁻¹). scielo.br The sp³ C-H stretching vibrations of the cyclohexyl group appear as strong bands just below 3000 cm⁻¹, typically around 2858-2929 cm⁻¹. scielo.brsemanticscholar.org

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3066C-H StretchAromatic/Vinylic
2929, 2858C-H StretchCyclohexyl (Aliphatic)
1708 - 1716C=O StretchEster Carbonyl
1637C=C StretchAlkene
1452C=C StretchAromatic Ring
1172C-O StretchEster
980C-H Bend (out-of-plane)trans-Alkene
766C-H Bend (out-of-plane)Monosubstituted Benzene

Electronic Spectroscopy

Electronic spectroscopy, typically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the cinnamoyl chromophore. The conjugated system, which includes the phenyl group, the carbon-carbon double bond, and the carbonyl group, gives rise to strong π → π* transitions. These are typically observed as a strong absorption band at a wavelength (λ_max) greater than 250 nm. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes an electron from a ground electronic state to a higher energy excited state. matanginicollege.ac.in For organic molecules, this typically involves the excitation of electrons in π bonds or non-bonding (n) orbitals. The group of atoms responsible for this absorption is known as a chromophore. williams.edu In this compound, the chromophore is the cinnamate moiety, which contains a conjugated system of a benzene ring and an α,β-unsaturated ester.

The energy absorption is not a sharp line but rather a broad band, because electronic transitions are accompanied by numerous vibrational and rotational transitions. williams.edudu.edu.eg The UV-Vis spectrum of cinnamates, a family of compounds to which this compound belongs, is characterized by strong absorption in the UV-B region (280–315 nm). tandfonline.comrsc.org Studies on various cinnamate derivatives show a maximum absorption wavelength (λmax) of around 310 nm. nih.govresearchgate.net This absorption corresponds primarily to a π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pressbooks.pub The energy for this main electronic transition is approximately 3.95 eV and is associated with the electron delocalization across the aromatic ring and the ester group, a key feature for UV absorption. nih.govresearchgate.net

Furthermore, research on cinnamate anions has shown that they can undergo a reversible trans-cis isomerization when exposed to UV light, with the transition occurring at a wavelength of about 313 nm. mdpi.com A study on the related compound, methyl cinnamate, identified its peak absorption in a cyclohexane (B81311) solvent at 280 nm, which was assigned to the 1¹ππ* electronic state. tandfonline.com

ParameterValueCompound Class/Molecule
Typical λmax~310 nmCinnamates nih.govresearchgate.net
Main Transition Energy~3.95 eVCinnamates nih.govresearchgate.net
Primary Transition Typeπ → π*Cinnamates matanginicollege.ac.inpressbooks.pub
Isomerization Wavelength~313 nmCinnamate Anion mdpi.com

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the molecular mass of a compound, which in turn allows for the deduction of its elemental formula. This technique is distinguished by its ability to measure mass-to-charge ratios (m/z) with very high accuracy, often to four or five decimal places. frontiersin.org For the characterization of cinnamic acid esters, including this compound, HRMS provides unambiguous confirmation of their chemical identity. scielo.brresearchgate.net

In typical research applications, samples are ionized, commonly using techniques like electrospray ionization (ESI), and then analyzed by a high-resolution mass analyzer. scielo.brscielo.br The resulting data provides an experimental mass that can be compared against a calculated theoretical mass for a proposed structure. For example, the monoisotopic mass of this compound (C₁₅H₁₈O₂) is calculated to be 230.130679813 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to this value. The high resolution allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

The table below shows predicted collision cross section (CCS) values for various adducts of this compound, which are useful in advanced mass spectrometry analyses. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.13796154.0
[M+Na]⁺253.11990157.4
[M-H]⁻229.12340159.2
[M+NH₄]⁺248.16450171.1
[M+K]⁺269.09384154.3

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds in a mixture. diabloanalytical.comresearchgate.net This technique is widely used for purity assessment and structural elucidation of compounds like this compound. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Different components of the sample travel through the column at different rates depending on their chemical properties, thus separating them. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. By comparing this fragmentation pattern to spectral libraries, such as the NIST mass spectral database, the compound can be identified. nih.gov

Experimental GC-MS data for this compound is available through public databases. nih.gov The analysis reveals a characteristic fragmentation pattern that serves as a reliable identifier for the compound.

Experimental GC-MS Data for this compound nih.gov

Parameter Value/Description
Instrument HITACHI M-80B
Ionization Mode Positive
Ionization Type Electron Ionization (EI-B)
Top 5 Peaks (m/z) Relative Intensity (%)
131 99.99
149 54.90
103 45.47
148 40.63

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Crystal Structure Determination

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The geometric arrangement and intensity of these spots are recorded and analyzed to construct a model of the electron density, from which the atomic structure can be determined. ceitec.cz

While a specific crystal structure determination for this compound itself is not prominently available in the searched literature, the technique has been successfully applied to closely related compounds. For instance, the crystal structure of a cyclohexylammonium salt was determined to belong to the monoclinic crystal system with a P2₁/c space group. mdpi.com Similarly, the structure of an ethyl cinnamate complex was elucidated, revealing the precise orientation of the cinnamate molecule within a host structure. rsc.org These studies exemplify the power of SCXRD to provide detailed structural insights applicable to the broader class of cinnamate compounds.

Example Crystallographic Data for a Related Cyclohexylammonium Compound mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.8179 (5)
b (Å) 10.6222 (3)
c (Å) 13.8751 (4)
β (°) 109.362 (1)

Powder X-ray Diffraction for Nanocrystalline Phases

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline or nanocrystalline materials. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD analyzes a sample composed of a large number of randomly oriented crystallites. dti.dk The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the sample. protoxrd.com

PXRD is used for several key types of analysis. It can identify the crystalline phases present in a material by comparing the experimental pattern to reference patterns in databases. protoxrd.com It is also crucial for studying polymorphism, the ability of a substance to exist in multiple crystal structures. dti.dk For nanomaterials, the width of the diffraction peaks is inversely related to the size of the crystallites. This relationship is described by the Scherrer equation, allowing for the estimation of the average crystallite size from the peak broadening. mdpi.com

Applications relevant to cinnamates include the study of materials where cinnamate anions are intercalated into layered structures. In one such study, PXRD was used to monitor changes in the interlayer spacing of a layered yttrium hydroxide (B78521) after UV irradiation caused the cinnamate to isomerize. mdpi.com In another study, the nanocrystalline nature of metal oxides and sulfides derived from a cyclohexylammonium precursor was confirmed using PXRD, with average crystallite sizes calculated to be in the nanometer range. mdpi.com These examples demonstrate the utility of PXRD in characterizing the bulk structure and nanoscale properties of materials related to this compound.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Theoretical Frameworks in Computational Chemistry

Computational chemistry utilizes theoretical principles to calculate the properties and predict the reactivity of molecules. For a compound like cyclohexyl cinnamate (B1238496), these frameworks are essential for understanding its three-dimensional structure, electronic distribution, and potential interaction with biological targets.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are founded on the principles of quantum mechanics to analyze the electronic structure of molecules. frontiersin.org These approaches are instrumental in determining optimized molecular geometries, reaction energies, and electronic properties without reliance on empirical data. frontiersin.org

While specific DFT studies focusing exclusively on cyclohexyl cinnamate are not extensively documented in publicly available literature, this methodology is widely applied to related compounds. For instance, DFT calculations have been used to study cyclohexyl hydroxamic acid, a collector for scheelite flotation, revealing how the cyclohexyl group influences the electron-donating ability of the molecule compared to a phenyl group. researchgate.net Such studies demonstrate the capability of DFT to elucidate the electronic effects of different functional groups, a principle directly applicable to understanding the contribution of the cyclohexyl and cinnamate moieties in this compound. researchgate.net In practice, DFT could be employed to model the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of this compound, which are critical for predicting its reactivity and interaction sites.

Ab initio methods, which solve the electronic Schrödinger equation, provide a rigorous way to calculate molecular properties. frontiersin.org These methods, along with DFT, are used to investigate reaction mechanisms and transition states, which could be applied to study the synthesis or metabolic pathways of this compound. ethz.ch

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally less intensive alternative to QM methods, allowing for the study of larger systems over longer timescales. MD simulations are particularly valuable for exploring the conformational flexibility of molecules and their interactions within a dynamic environment, such as with a biological receptor or solvent. umsha.ac.irresearchgate.net

MD simulations have been effectively used to study the interaction of cinnamic acid derivatives with various enzymes. researchgate.netgenominfo.orgnih.gov For example, simulations have mapped the entry pathway of cinnamic acid into an enzyme's active site, revealing a two-step binding mechanism and the importance of molecular rigidity in reaction efficiency. researchgate.net Other studies have used MD to confirm the stability of docked poses of cinnamic acid derivatives with protein targets like matrix metalloproteinase-9 (MMP-9) and to evaluate ligand-induced flexibility in enzymes. genominfo.orgmdpi.com

For this compound, MD simulations could be used to understand how it binds to and modulates the function of target proteins, such as those involved in its algicidal or antifungal activities. These simulations provide a dynamic picture of the binding event, including the stability of the ligand-receptor complex and the specific amino acid interactions over time. mdpi.com

Quantum Mechanical Approaches (e.g., DFT, Ab Initio Methods)

Structure-Activity Relationship (SAR) Modeling

SAR modeling establishes a correlation between the chemical structure of a compound and its biological activity. This is a cornerstone of medicinal chemistry and agrochemical development, enabling the rational design of more effective molecules. rsdjournal.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical derivations that predict the activity of new or untested compounds based on their molecular structures. nih.gov These models rely on calculating molecular descriptors that quantify various physicochemical properties, such as topology, geometry, and electronic features. conicet.gov.ar

QSAR studies have been widely conducted on cinnamate derivatives to predict a range of biological activities, including antifungal and insecticidal properties. conicet.gov.ar In a study analyzing the fungicidal activities of 27 cinnamate derivatives, QSAR models were developed that successfully predicted the growth inhibition of Pythium sp. and Corticium rolfsii. conicet.gov.ar Such models are validated internally and externally to ensure their predictive power and robustness. nih.gov Although not the specific focus of this particular study, this compound fits within this chemical class, and its activity could be predicted using similar validated models. The structural features of this compound, including its hydrophobicity and steric parameters, would be key descriptors in such a QSAR analysis. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend QSAR by considering the three-dimensional properties of molecules, specifically their steric and electrostatic fields. mdpi.com This provides a more detailed understanding of how a molecule's shape and charge distribution influence its interaction with a biological target. science.gov

A significant 3D-QSAR study was performed on a series of allelochemicals, including cinnamic acid esters, to investigate their algicidal activity against bloom-forming cyanobacteria. mdpi.com In this research, this compound (referred to as compound 16) was identified as the most active compound against the cyanobacterium M. wesenbergii. mdpi.com The 3D-QSAR analysis, specifically using the CoMFA method, revealed that the steric hindrance of the compounds was a key factor influencing their algicidal activity. mdpi.com This finding highlights the importance of the bulky cyclohexyl group for the biological function of this compound in this context.

Table 1: 3D-QSAR (CoMFA) Model Statistics for Algicidal Activity

Parameter Value Description
0.814 Cross-validated correlation coefficient, indicating good internal predictive ability.
0.991 Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and observed activities.
F-value 290.584 A high F-statistic value, suggesting the model is statistically significant.
SEE 0.089 Standard Error of Estimate, indicating low error in the predictions.
Steric Field Contribution 83.2% Percentage contribution of the steric field to the model, showing its dominant influence.
Electrostatic Field Contribution 16.8% Percentage contribution of the electrostatic field to the model.

Data sourced from a 3D-QSAR study on cinnamate derivatives against cyanobacteria. mdpi.com

The biological activity of this compound is directly linked to its distinct structural components: the cinnamate core, the cyclohexyl ester group, and the phenyl ring. SAR studies on various cinnamate derivatives provide a framework for understanding these correlations. rsdjournal.orgresearchgate.net

The Ester Group: The nature of the alcohol moiety in cinnamic acid esters significantly influences biological activity. plos.orgnih.gov A study on the antifungal properties of cinnamic acid esters showed that replacing a linear alkyl group with a cyclohexyl group (as in this compound) or a tertiary alkyl group can significantly affect activity, suggesting that steric hindrance near the ester bond is beneficial. nih.gov In the context of algicidal activity, compounds with cyclohexyl ester substituents, including this compound, exhibited superior performance against certain cyanobacteria. mdpi.com This suggests the size and shape of the cyclohexyl ring are crucial for fitting into the active site of the biological target. mdpi.com

The Cinnamate Backbone: The α,β-unsaturated carbonyl system of the cinnamate moiety is a key pharmacophore. It acts as a Michael acceptor and is involved in various biological interactions. The rigidity conferred by the double bond also plays a role in how the molecule orients itself within a receptor binding pocket. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating how this compound and related compounds interact with biological macromolecules at an atomic level. These computational studies predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex.

Investigation of Binding Mechanisms

Molecular docking studies on cinnamic acid derivatives have shed light on their binding mechanisms to various protein targets. Although studies focusing exclusively on this compound are limited, research on analogous structures provides a framework for understanding its potential interactions. The binding is typically governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. researchgate.net

For instance, in the docking of cinnamoyl derivatives with enzymes, the cinnamoyl skeleton often occupies hydrophobic pockets within the active site. japsonline.com The phenyl ring of the cinnamate moiety can form π-alkyl and π-π stacking interactions with hydrophobic and aromatic amino acid residues like phenylalanine. japsonline.comnih.gov The ester's carbonyl group is a potential hydrogen bond acceptor, while the cyclohexyl ring contributes significantly to hydrophobic interactions, anchoring the ligand within the binding site. researchgate.netderpharmachemica.com Studies on other cyclohexyl-containing compounds confirm that this group often engages in hydrophobic interactions with protein residues. japsonline.com In some cases, the oxygen atoms of the core structure can form bidentate interactions with metal ions present in the active site of metalloenzymes. nih.gov

Prediction of Molecular Targets (e.g., Enzymes, Receptors)

In silico studies have identified several potential molecular targets for cinnamic acid derivatives, suggesting that this compound may interact with a range of enzymes and receptors involved in various biological pathways. nih.gov These derivatives are noted for their ability to modulate key pro-inflammatory pathways. nih.gov

Molecular docking simulations on compounds structurally related to this compound have predicted interactions with several key enzymes. These findings suggest that this compound could exhibit similar inhibitory activities.

Predicted Molecular TargetInteracting Compound ClassPotential Role of TargetSource
4-Hydroxyphenylpyruvate dioxygenase (HPPD) 2-Cinnamoyl-3-hydroxycyclohex-2-en-1-oneHerbicide target nih.gov
β-Ketoacyl-acyl carrier protein synthase III (E)-2-(cyclohexylcarbamoyl) phenyl cinnamateBacterial growth derpharmachemica.com
Enoyl-acyl carrier protein reductase (InhA) CinnamamidesMycobacterium tuberculosis growth japsonline.com
Tyrosinase Cinnamic acid derivativesMelanogenesis nih.gov
Cyclooxygenase-2 (COX-2) Cinnamic acid derivativesInflammation nih.gov
α-Estrogen Receptor Phenyl amide cinnamateCancer proliferation japsonline.com
Matrix Metalloproteinase-9 (MMP-9) Phenyl amide cinnamateCancer metastasis japsonline.com
Aspartyl aminopeptidase (B13392206) N-(4-isopropylbenzyl)cinnamamideLeishmania infantum survival mdpi.com

These studies indicate that the cinnamoyl scaffold is a versatile pharmacophore that can be directed toward various biological targets. The presence of the cyclohexyl group can enhance binding affinity and selectivity for specific enzymes or receptors. japsonline.comnih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its flexibility, which dictates how it interacts with molecular targets.

Potential Energy Surface Scanning

The conformational landscape of a molecule is explored by mapping its potential energy surface (PES). wavefun.com This is achieved by systematically changing specific dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and transition states (saddle points). researchgate.netsoton.ac.uk

For cinnamate esters, a key flexible bond is the C-O bond of the ester group, and rotation around this bond leads to different conformers. Theoretical studies on phenyl cinnamate, a related ester, have shown that the s-cis and s-trans configurations are the most stable. researchgate.net The potential energy curve for rotation around the torsion angle may reveal a single minimum, indicating a preferred conformation. researchgate.net The presence of the bulky cyclohexyl group in this compound would significantly influence the conformational preferences and the energy barriers between different conformers. The analysis of the PES helps in understanding which low-energy shapes the molecule is likely to adopt in solution or within a protein binding site. psu.edu

Vibrational Analysis in Theoretical Studies

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), complements experimental infrared (IR) and Raman spectroscopy. researchgate.net It involves calculating the vibrational frequencies and normal modes of the molecule in its ground state. researchgate.net This analysis helps in assigning experimental spectral bands to specific molecular motions, such as the stretching and bending of bonds. mdpi.com

For this compound, key vibrational modes include the C=O stretching of the ester group, C=C stretching of the alkene, and various modes associated with the phenyl and cyclohexyl rings. mdpi.comnih.gov The frequency of the carbonyl (C=O) stretch is particularly sensitive to its local electrostatic environment and can shift based on interactions like hydrogen bonding. nih.gov Theoretical calculations on related molecules have been used to analyze the vibrational spectra and confirm the molecular structure. researchgate.netmdpi.com Such studies provide detailed insights into the molecule's bonding and electronic structure.

In Silico Prediction of Molecular Properties (e.g., Absorption Characteristics)

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov These in silico models offer a rapid and cost-effective method to evaluate a compound's drug-likeness before synthesis. nih.gov

Studies on cinnamoyl derivatives have utilized software like SwissADME and PreADMET to predict physicochemical and pharmacokinetic properties. nih.gov A derivative, (1R,2S,5R)-2-isopropyl-5-methylthis compound, which shares the this compound core, was predicted to have excellent drug-like properties with no violations of Lipinski's rule of five. nih.gov The prediction of human intestinal absorption (HIA) is a critical parameter. For cinnamoyl derivatives, HIA values have been predicted to be very high, suggesting good potential for oral absorption. nih.gov

The BOILED-Egg model is another in silico tool that predicts gastrointestinal absorption and blood-brain barrier penetration by plotting molecules based on their lipophilicity (WLOGP) and polarity (TPSA). mdpi.com

Predicted ADME Properties for a this compound Derivative (MC1)

Property Predicted Value/Status Significance Source
Molecular Weight (MW) < 500 g/mol Adheres to Lipinski's Rule nih.gov
Log P (Lipophilicity) < 5 Adheres to Lipinski's Rule nih.gov
Hydrogen Bond Donors (HBD) < 5 Adheres to Lipinski's Rule nih.gov
Hydrogen Bond Acceptors (HBA) < 10 Adheres to Lipinski's Rule nih.gov
Lipinski's Rule Violations 0 Good drug-likeness predicted nih.gov

| Human Intestinal Absorption (HIA) | 100% | Excellent absorption predicted | nih.gov |

These in silico predictions suggest that this compound likely possesses favorable absorption characteristics, making it an interesting scaffold for further investigation in medicinal chemistry. nih.gov

Mechanistic Investigations of Biological Interactions of Cyclohexyl Cinnamate and Derivatives

Antifungal Activity Studies and Mechanistic Insights

The antifungal potential of cyclohexyl cinnamate (B1238496) and related compounds has been evaluated through various in vitro screening methods, revealing important structure-activity relationships that govern their efficacy.

The primary method utilized to assess the antifungal properties of cinnamic acid derivatives, including cyclohexyl cinnamate, is the mycelium linear growth rate method. plos.org This technique involves introducing the test compounds at a specific concentration (e.g., 0.5 mM) into a growth medium, such as potato dextrose agar (B569324) (PDA), which is then inoculated with the target fungi. plos.org The inhibition of fungal growth is measured by comparing the mycelial growth in the presence of the compound to that of a control group. Commercial fungicides like kresoxim-methyl (B120586) and carbendazim (B180503) are often used as positive controls to benchmark the activity of the synthesized compounds. plos.org Another common method is the broth microdilution test, which is used to determine the minimum inhibitory concentration (MIC) of the compounds against pathogenic fungi. mdpi.com

Research has demonstrated that the antifungal activity of cinnamic acid derivatives is significantly influenced by their chemical structure. plos.orgresearchgate.net Both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety play a crucial role in determining the antifungal potency. researchgate.net

For instance, studies on a series of cinnamic acid esters showed that the presence of a cyclohexyl group can contribute to antifungal activity. plos.org The lipophilicity of the molecule, which can be altered by changing the ester group, is a key factor. An increase in lipophilicity can lead to greater penetration of the compound into the fungal biological membranes, potentially enhancing its pharmacological response. mdpi.com For example, the conversion of cinnamic acid to its methyl ester derivative resulted in a bioactive compound, and further extension to an ethyl group potentiated this activity. mdpi.com However, the relationship is not always linear, as very long alkyl chains can sometimes lead to a decrease in activity. mdpi.com

The presence and position of substituents on the cinnamoyl moiety also have a significant impact. For example, in a study of cinnamamides, a bromo group at the para position of the cinnamoyl moiety resulted in the greatest inhibitory effect on Mycobacterium tuberculosis, which, while not a fungus, highlights the importance of substituent effects. japsonline.com In the context of antifungal activity, research has shown that there is a complex interplay between the substituents on the phenyl ring and the alkyl group of the ester. researchgate.net Some studies have suggested that the ester group itself, such as the cyclohexyl ester, can confer higher steric hindrance, which may slow down hydrolysis and enhance stability in biological systems.

Interactive Table: Antifungal Activity of Selected Cinnamic Acid Derivatives

Compound Target Fungi Method Activity (EC50 or MIC) Reference
This compound Botrytis dothidea, Fusarium solani, Pyricularia grisea, Valsa mali Mycelium Growth Rate Showed some inhibition at 0.5 mM plos.org
Methyl Cinnamate Candida spp., Aspergillus flavus, Penicillium citrinum Broth Microdilution MIC = 789.19 µM (Candida), 1578.16 µM (Aspergillus, Penicillium) mdpi.com
Ethyl Cinnamate Candida spp. Broth Microdilution MIC = 726.36 µM mdpi.com

In vitro Screening Methodologies

Antituberculosis Activity and Molecular Target Identification

Cinnamic acid derivatives have shown promise as antitubercular agents. nih.gov Studies have investigated these compounds against Mycobacterium tuberculosis, including drug-resistant strains. mdpi.com

In one study, a series of (3-benzyl-5-hydroxyphenyl)carbamates, which are structurally related to cinnamate derivatives, were synthesized and evaluated. mdpi.com Among these, cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate demonstrated good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with MIC values ranging from 0.625 to 6.25 μg/mL. mdpi.com

Molecular docking studies have been employed to identify potential molecular targets of these compounds. For some cinnamate-amine hybrids, the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway, has been identified as a likely target. japsonline.com Docking results indicated that active cinnamamide (B152044) compounds could bind to the InhA active site. japsonline.com Other potential targets in M. tuberculosis that have been investigated for related compounds include DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall. japsonline.com

Interactive Table: Antituberculosis Activity of this compound and Related Derivatives

Compound Strain Activity (MIC) Potential Molecular Target Reference
Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate M. tuberculosis H37Ra, H37Rv, MDR strains 0.625–6.25 μg/mL Not specified mdpi.com
Cinnamamide 1c (p-bromo) M. tuberculosis H37Rv 3.13 µg/ml InhA japsonline.com

Antileishmanial Activity and Molecular Target Identification

Cinnamic acid and its derivatives have also been investigated for their activity against Leishmania parasites, the causative agents of leishmaniasis. nih.gov

While some studies have shown that certain cinnamic acid derivatives possess antileishmanial activity, this compound itself was found to be inactive against Leishmania amazonensis amastigotes in one study. cambridge.org However, substituting the borneol moiety in a known antileishmanial compound with a less sterically demanding alcohol like cyclohexanol (B46403) resulted in IC50 values higher than 100 µM against L. major. mdpi.com In contrast, other derivatives have shown more promising results. For example, N-(4-isopropylbenzyl)cinnamamide was identified as a potent antileishmanial agent against Leishmania infantum. nih.gov

Molecular docking studies have been utilized to predict potential targets for the active compounds in Leishmania. For N-(4-isopropylbenzyl)cinnamamide, potential targets identified in L. infantum include aspartyl aminopeptidase (B13392206) and mitochondrial aldehyde dehydrogenase. nih.gov For other cinnamic acid-derived compounds, arginase from Leishmania amazonensis has been identified as a target. researchgate.net

Interactive Table: Antileishmanial Activity of this compound and Derivatives

Compound Leishmania Species Activity (IC50) Potential Molecular Target Reference
This compound Leishmania amazonensis Not active Not applicable cambridge.org
This compound Leishmania major > 100 µM Not applicable mdpi.com
N-(4-isopropylbenzyl)cinnamamide Leishmania infantum 33.71 μM Aspartyl aminopeptidase, Aldehyde dehydrogenase, mitochondrial nih.gov

Algicidal Activity against Cyanobacteria and Cellular Pathways

This compound has demonstrated notable algicidal activity, particularly against bloom-forming cyanobacteria. mdpi.com In a study comparing the inhibitory activities of various cinnamic acid derivatives against different cyanobacteria species, this compound was the most active compound against Microcystis wesenbergii. mdpi.com Furthermore, along with two other cyclohexyl ester-substituted compounds, it exhibited superior algicidal activities against Aphanizomenon flos-aquae. mdpi.com

The mechanism of action for the algicidal activity of cinnamic acid esters appears to be related to the inhibition of cyanobacterial growth. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggests that the steric hindrance of the compounds influences their algicidal activity. mdpi.com Specifically, steric hindrance near the ester group may be beneficial for improving the activity of these compounds. mdpi.com Further mechanistic studies have indicated that for some cinnamic acid esters, the inhibition of Microcystis aeruginosa growth might be linked to the disruption of cellular processes. mdpi.com For another algicidal compound, a naphthoquinone derivative, the mechanism involved light-dependent activity that selectively reduced the oxygen evolution rate and photosystem II (PSII) efficiency of the target cyanobacterium. nih.gov This led to the disintegration of thylakoid membranes and cytoplasmic vacuolation. nih.gov

Interactive Table: Algicidal Activity of this compound

Compound Cyanobacteria Species Activity (EC50) Cellular Pathway Insights Reference
This compound Microcystis wesenbergii Most active in a tested series Steric hindrance influences activity mdpi.com

In vitro Cellular Interaction Studies

The interaction of this compound and its derivatives with various cell types has been explored in vitro to understand their broader biological effects. These studies often focus on their anti-inflammatory and cytotoxic properties.

In the context of inflammation, macrophages are key cells. Cinnamate-derived compounds have been shown to possess anti-inflammatory activity, and studies suggest this may be linked to the repolarization of macrophages. nih.gov Macrophages can adopt pro-inflammatory (M1) or anti-inflammatory (M2) profiles, and some cinnamate derivatives have been investigated for their ability to modulate this polarization. nih.gov

Regarding cellular interactions in cancer research, studies have looked at the effects of related compounds on cancer cell lines. For example, in endothelial cell cultures, treatment with 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester resulted in a dose-dependent decrease in cell proliferation and migration. In xenograft models of cancer, administration of this compound led to reduced tumor volume.

Furthermore, the binding of cinnamate derivatives to proteins like serum albumin has been studied to understand their transport and bioavailability. researchgate.net The cyclohexyl ester group can confer higher steric hindrance, which may slow hydrolysis and enhance stability in biological systems.

Investigation of Cytotoxic Effects at the Cellular Level

The potential of cinnamic acid esters as anticancer agents has been a subject of significant research, with studies indicating promising levels of cytotoxicity and selectivity against various tumor cell lines. scielo.brscielo.br In this context, (E)-cyclohexyl cinnamate has been synthesized and evaluated to determine its cytotoxic profile.

In one study, the cytotoxic activity of (E)-cyclohexyl cinnamate was assessed against a panel of four human cancer cell lines and one non-tumor cell line using the MTT colorimetric assay. scielo.brscielo.br The cell lines included SNB-19 (astrocytoma), HCT-116 (colon carcinoma), PC3 (prostate carcinoma), and HL60 (promyelocytic leukemia), as well as the non-tumor L929 murine fibroblast line. scielo.brscielo.br The results indicated that (E)-cyclohexyl cinnamate demonstrated low cytotoxicity across all tested cancer cell lines, with half-maximal inhibitory concentration (IC50) values consistently greater than 180 μM. scielo.br Similarly, the compound showed low cytotoxicity against the non-tumor L929 cell line, with an IC50 value above 77 μM. scielo.br

Further investigations into the genotoxic potential of cinnamyl derivatives have been conducted. In mutagenicity assays using various strains of Salmonella typhimurium, this compound did not induce reverse mutations when tested at concentrations up to the level of cytotoxicity. inchem.org

Cytotoxicity of (E)-Cyclohexyl Cinnamate Against Various Cell Lines
Cell LineCell TypeIC50 (μM)Reference
SNB-19Astrocytoma (Human Cancer)>180 scielo.br
HCT-116Colon Carcinoma (Human Cancer)>180 scielo.br
PC3Prostate Carcinoma (Human Cancer)>180 scielo.br
HL60Promyelocytic Leukemia (Human Cancer)>180 scielo.br
L929Murine Fibroblast (Non-Tumor)>77 scielo.br

Exploration of Antioxidant Mechanisms

The antioxidant properties of cinnamic acid and its derivatives are well-documented and are primarily associated with their ability to scavenge free radicals and inhibit lipid oxidation. nih.govresearchgate.net These properties are frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. peerj.comresearchgate.netnih.gov The antioxidant capacity of these compounds is often linked to the presence and position of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. nih.gov

While the broader class of cinnamates is known for its antioxidant potential, specific studies detailing the antioxidant mechanisms of this compound itself are not extensively covered in the available literature. However, the general mechanisms attributed to cinnamic acid derivatives provide a foundational understanding. For instance, derivatives like ethyl p-methoxy cinnamate have demonstrated moderate antioxidant activity in both DPPH and ABTS assays. peerj.comresearchgate.net The neutralization of reactive oxygen species by these compounds can reduce oxidative stress, which is a key factor in various pathological conditions. nih.gov

Anti-inflammatory and Antimelanogenic Properties

Cinnamic acid derivatives have demonstrated notable anti-inflammatory and antimelanogenic activities, making them valuable in cosmetic and therapeutic applications. nih.govresearchgate.net The anti-inflammatory effects are often due to the modulation of key pro-inflammatory pathways. mdpi.com For example, certain derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. mdpi.com Methyl (E)-cinnamate, for instance, is a natural flavor compound also recognized for its anti-inflammatory properties. chemsrc.com

In the context of skin pigmentation, many cinnamates act as antimelanogenic agents by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govscience.gov Excessive melanin production can lead to hyperpigmentation disorders. epo.org Research has shown that cinnamic acid derivatives, particularly those with a 2,4-dihydroxy group on the phenyl ring, can be potent tyrosinase inhibitors. nih.gov For example, certain cinnamamides, which are structurally related to cinnamates, have been shown to dose-dependently inhibit both cellular tyrosinase activity and melanin content in B16F10 melanoma cells. nih.gov Specifically, a derivative identified as (E)-N-cyclohexyl-3-(2,4-dihydroxyphenyl)acrylamide showed promising activity against melanogenesis. nih.gov However, direct research focusing specifically on the anti-inflammatory and antimelanogenic properties of this compound is limited.

Mechanistic Role of α,β-Unsaturated Moiety in Biological Activity

A central feature of the cinnamate structure responsible for much of its biological activity is the α,β-unsaturated carbonyl group. mdpi.commdpi.com This electrophilic moiety functions as a Michael acceptor, making it highly reactive toward nucleophiles. plos.orgsemanticscholar.org This reactivity is fundamental to the compound's interaction with biological macromolecules.

The α,β-unsaturated system can undergo a Michael-type addition reaction with nucleophilic amino acid residues, particularly the thiol groups of cysteine, which are present in many enzymes and proteins. plos.orgresearchgate.net This covalent modification of key proteins can alter their structure and function, leading to the inhibition of cellular processes. mdpi.com For example, this mechanism is believed to be responsible for the antibacterial activity of some cinnamic acid derivatives, where key bacterial proteins are covalently modified, leading to cell death. mdpi.com This same reactivity is often implicated in the design of anticancer drugs, where the α,β-unsaturated carbonyl moiety targets proteins crucial for cancer cell survival. semanticscholar.org The ability of this functional group to interact with and modify biological targets underpins the diverse pharmacological activities, including cytotoxicity, observed across the family of cinnamic acid derivatives. researchgate.net

Advanced Applications in Materials Science and Photochemistry

Nonlinear Optical (NLO) Material Research

Organic materials have garnered significant interest in the field of nonlinear optics due to their potential for large NLO responses and high resistance to optical damage. researchgate.net Research in this area has focused on a related salt, cyclohexylammonium cinnamate (B1238496) (CYHC), for its potential applications in optical signal processing. researchgate.netconnectedpapers.com

The development of high-quality single crystals is a crucial first step for evaluating the nonlinear optical properties of a material. For cyclohexylammonium cinnamate (CYHC), the slow evaporation technique has been successfully employed to grow single crystals suitable for analysis. researchgate.netresearchgate.net In this method, a saturated solution of the compound is allowed to evaporate slowly at a constant temperature, promoting the formation of large, well-defined crystals.

The resulting CYHC single crystal was analyzed using single-crystal X-ray diffraction, which confirmed its P21/n symmetry. researchgate.netresearchgate.net Further characterization using Fourier transform infrared spectroscopy (FTIR) was performed to analyze the functional groups present in the crystal. researchgate.netresearchgate.net Thermal analysis established the melting point of the single crystal at 175.12°C. researchgate.netresearchgate.net

Crystal Growth and Structural Properties of Cyclohexylammonium Cinnamate (CYHC)
Growth Method Slow evaporation technique researchgate.netresearchgate.net
Crystal System Monoclinic mdpi.com
Symmetry / Space Group P21/n researchgate.netresearchgate.net
Melting Point 175.12°C researchgate.netresearchgate.net

Materials with strong third-order NLO properties are sought after for applications in optical limiting, which involves protecting sensitive optical components and human eyes from high-intensity laser beams. Studies on cyclohexylammonium cinnamate (CYHC) have revealed its potential as an optical limiting material. researchgate.net

Using the Z-scan technique with a 532 nm laser, the third-order nonlinear optical properties of CYHC were determined. The material exhibits reverse saturable absorption, a key characteristic for optical limiting. The optical limiting threshold, which is the input power at which the output power starts to saturate, was found to be 18.62 mW for CYHC. researchgate.net The clamping output, which is the stabilized output power beyond the threshold, was measured at 1.72 mW. researchgate.net These properties suggest that CYHC is a promising candidate for optical limiting applications. researchgate.netresearchgate.net

Third-Order NLO and Optical Limiting Properties of CYHC
Measurement Technique Z-scan researchgate.net
Threshold Output 18.62 mW researchgate.net
Clamping Output 1.72 mW researchgate.net

Dielectric studies provide insight into the distribution of electrical fields within a material and help understand its polarization mechanisms. researchgate.net The dielectric properties of cyclohexylammonium cinnamate (CYHC) have been analyzed as a function of frequency and temperature. researchgate.netresearchgate.net Such studies are important for understanding the electrical behavior of the crystal, which is influenced by electronic, ionic, orientational, and space charge polarizations. researchgate.net

The activation energy of the charge carriers in CYHC was also estimated from these dielectric studies. researchgate.netresearchgate.net The activation energy is the minimum energy required to move charge carriers through the material, influencing its conductivity. researchgate.net For a related compound, cyclohexylaminium hydrogen phthalate (B1215562) hemihydrate, the activation energy was found to be low, indicating that less energy is needed to facilitate the conductivity process. researchgate.net

Third-Order Nonlinear Optical Behavior and Optical Limiting Properties

Photochemical Reactions and Supramolecular Control

Photochemical reactions, initiated by the absorption of light, are fundamental to various processes and synthetic applications. acs.org The [2+2] photocycloaddition of cinnamate derivatives is a well-studied reaction that produces cyclobutane (B1203170) rings, which are important structural motifs in natural products and synthetic compounds. acs.orgbilkent.edu.trrsc.org

The [2+2] photocycloaddition is a photochemical reaction that joins two alkene groups to form a four-membered cyclobutane ring. tum.de Historically, these reactions were often discovered through the irradiation of solid-state olefins with sunlight. acs.org In solution, the irradiation of cinnamic acid derivatives typically leads to E/Z isomerization, making selective dimerization challenging. bilkent.edu.tr

However, in the case of cyclohexyl cinnamate, irradiation results in the formation of the isomerization product exclusively, with no photodimerization products observed. rsc.org This outcome is attributed to the steric hindrance caused by the bulky cyclohexyl group, which prevents the necessary alignment of two molecules for the cycloaddition reaction to occur. rsc.org The efficiency of photodimerization is known to improve when two cinnamic acid molecules are held in close proximity, such as in solid-state crystals or within host-guest complexes. rsc.org

Supramolecular chemistry offers powerful tools to control the outcome of photochemical reactions by using host molecules (cavitands) to confine guest reactants. rsc.orgoaepublish.com This host-guest chemistry approach can enforce proximity and specific orientations on the reactants, thereby controlling the regioselectivity and stereoselectivity of the photoreaction. acs.orgrsc.org

In a study utilizing γ-cyclodextrin (γ-CD) as a host, various alkyl cinnamates were investigated. rsc.org The γ-CD cavity is capable of encapsulating two guest molecules, bringing them into close proximity to facilitate a [2+2] photocycloaddition. For smaller esters like ethyl cinnamate and isopropyl cinnamate, this complexation led to the formation of photodimers with controlled regioselectivity. rsc.org However, when this compound was used as the guest, no dimerization product was formed, and only the isomerized photoproduct was detected. rsc.org Researchers believe that the large size of the cyclohexyl group prevents the formation of a 1:2 host-guest complex (one γ-CD host to two this compound guests). rsc.org Instead, a 1:1 complex is the most likely arrangement, which does not facilitate the intermolecular dimerization reaction. rsc.org This demonstrates how the steric properties of a substituent can be used in conjunction with a supramolecular host to completely switch off a particular reaction pathway. rsc.org

Electron-Beam Induced Crosslinking in Polymer Materials

Electron-beam (E-beam) induced crosslinking is a high-energy process used to modify polymer properties, enhancing mechanical strength, thermal stability, and chemical resistance. ebeammachine.comebeammachine.com This method utilizes a beam of accelerated electrons to generate reactive species like free radicals within the polymer matrix, which then form a robust three-dimensional covalent network. ebeammachine.commdpi.com Unlike thermal or UV curing, E-beam processing often does not require a chemical initiator and can be performed at room temperature, which is advantageous for many industrial applications. ebeammachine.combibliotekanauki.pl

In polymers functionalized with cinnamate groups, such as those derived from or incorporating this compound, the primary mechanism for crosslinking is a [2+2] cycloaddition reaction. rsc.org When irradiated with an electron beam, the cinnamate moieties are promoted to an excited state (singlet or triplet), leading to the formation of cyclobutane rings that bridge adjacent polymer chains. rsc.org This dimerization effectively creates crosslinks, transforming the soluble polymer film into an insoluble network. rsc.org

Research on cinnamate-substituted polythiophenes has demonstrated that electron-beam lithography can successfully pattern thin films on a nanoscale with resolutions around 100 nm. rsc.org This process was found to be superior to traditional photo (UV)-induced crosslinking for the specific polymer studied, as it resulted in less degradation. rsc.org The high-energy electrons efficiently initiate the [2+2] cycloaddition, desolubilizing the material and allowing for the fabrication of minute, conductive nanostructures for use in advanced electronic devices like organic field-effect transistors. rsc.org The process involves the direct activation of the polymer's reactive groups by primary or secondary electrons, or indirectly through the radiolysis of solvent molecules which generates radicals that promote crosslinking. nih.gov

Table 1: Research Findings on Electron-Beam Induced Crosslinking of Cinnamate Polymers

FeatureDescriptionKey FindingsSource
Process Electron-Beam Lithography (EBL)EBL induces a [2+2] cycloaddition of cinnamate side-chains on a polythiophene backbone. rsc.org
Mechanism Excited State CycloadditionThe electron beam promotes cinnamate groups to an excited state, causing dimerization and forming cyclobutane crosslinks. rsc.org
Advantage Reduced DegradationThe electron-stimulated process was found to be superior to UV-induced crosslinking, causing less material degradation. rsc.org
Application NanofabricationEnables patterning of conductive polymer nanowires with ~100 nm resolution for use in nanoscale transistors. rsc.org

Applications as Building Blocks in Complex Molecule Synthesis

In organic synthesis, "building blocks" are versatile molecules that serve as starting materials for the construction of more complex chemical structures. acs.org Chiral amines and other functionalized compounds are considered valuable building blocks for synthesizing pharmaceuticals, agrochemicals, and natural products. acs.org The cyclohexylammonium cation, for instance, is recognized as a unique building block due to its ability to form diverse structural arrangements. mdpi.com

This compound itself serves as a useful building block in synthetic chemistry. One notable application is in the synthesis of β-ketonitriles. A mild, environmentally friendly procedure was developed for preparing these valuable intermediates from esters. In this process, the cyclohexyl analogue of cinnamate esters produced the corresponding β-ketonitrile in a good yield of 68%. beilstein-journals.org This demonstrates the utility of this compound as a precursor for creating functionally rich molecules that are themselves important in further synthetic applications. beilstein-journals.org

Furthermore, derivatives like 3-cyclohexyl cinnamate are employed in advanced stereoselective reactions. For example, it has been used as a substrate in studies of non-covalent substrate-directed enantioselective Heck reactions, highlighting its role in creating chiral molecules with a high degree of precision. researchgate.net The ability to incorporate the this compound structure into more complex frameworks is also relevant in medicinal chemistry. For example, compounds containing cyclohexyl-amino acid portions have been investigated as potent inhibitors of viral proteases, suggesting the value of the cyclohexyl moiety as a component in the design of bioactive molecules. sci-hub.se

Natural Occurrence and Environmental Considerations

Identification of Natural Sources

Cyclohexyl cinnamate (B1238496) is primarily regarded as a synthetic substance. Several sources within the fragrance and flavor industry explicitly state that it has not been found in nature. perfumerflavorist.comthegoodscentscompany.com It is synthesized for its characteristic fruity and cherry-like aroma and finds use as a flavoring agent in products like ice cream, candy, and baked goods. chemicalbook.com

While cyclohexyl cinnamate itself is not considered a natural product, its constituent components are prevalent in the plant kingdom. The hydrolysis of this compound yields cinnamic acid and cyclohexanol (B46403). inchem.orgfemaflavor.org

Cinnamic acid is a ubiquitous compound found widely in plants and is a central intermediate in the biosynthesis of a vast number of natural products, including lignins, flavonoids, and other phenylpropanoids. inchem.orgplos.org

Cyclohexanol has also been identified in nature, for instance in the volatile emissions of certain plants.

Other related cinnamate esters, such as methyl cinnamate and ethyl cinnamate , are known natural constituents of various essential oils and fruits, including Strawberry Gum (Eucalyptus olida). inchem.orghermitageoils.com

Some food and compound databases may list "plant" as a source for this compound. hmdb.cafoodb.ca This classification is likely due to its status as a "nature-identical" flavoring substance, reflecting the natural occurrence of its structural precursors rather than its direct isolation from a natural source.

Biosynthetic Pathways and Metabolic Studies (if applicable)

Given that this compound is not a known natural product, there are no established biosynthetic pathways for its creation within organisms.

Metabolic studies focus on how organisms process the compound following exposure. For cinnamyl derivatives, including this compound, the primary metabolic pathway is enzymatic hydrolysis in the body. femaflavor.org The ester bond is cleaved to release the parent acid and alcohol. inchem.orgfemaflavor.org

Metabolic Pathway of this compound:

Step 1: Hydrolysis: this compound is hydrolyzed by esterase enzymes into its two constituent molecules: trans-cinnamic acid and cyclohexanol. inchem.orgfemaflavor.org

Step 2: Subsequent Metabolism:

trans-Cinnamic Acid: This molecule enters well-established metabolic pathways. It can be metabolized via β-oxidation to form benzoyl-CoA, which can be further processed, or it can be conjugated and excreted. inchem.orgscispace.com

Cyclohexanol: This component is mainly conjugated with glucuronic acid before being excreted. inchem.org

This rapid hydrolysis into common metabolites is a key factor in the biological processing of this class of flavoring agents.

Environmental Degradation and Transformation Pathways (if specific research exists)

Specific environmental fate studies for this compound are limited. However, its degradation can be predicted based on the known behavior of its chemical class (cinnamate esters) and its hydrolysis products. The process likely involves a combination of abiotic and biotic pathways.

Abiotic Degradation The initial step in degradation is often the abiotic or biotic hydrolysis of the ester bond, which breaks the molecule into cinnamic acid and cyclohexanol. acs.orgnih.gov This process can be influenced by environmental factors such as pH and temperature.

Another potential abiotic transformation for compounds containing a cinnamate group is photodegradation. Upon exposure to ultraviolet (UV) light, cinnamate moieties can undergo photodimerization, forming a cyclobutane (B1203170) structure that links two molecules. acs.orgnih.gov This process can alter the environmental properties and subsequent biodegradability of the substance.

Biotic Degradation Following the initial hydrolysis, the resulting components are expected to be biodegradable.

Cinnamic Acid: The biodegradation of cinnamic acid is well-documented. Aerobic and anaerobic microorganisms can break it down. ethz.ch One common pathway involves β-oxidation, which converts cinnamic acid to benzoate. scispace.comnih.gov Benzoate is a common metabolite that can be further mineralized to carbon dioxide and water by various microbes. nih.gov

Cyclohexanol: Cyclohexanol is also known to be biodegradable by a range of microorganisms.

While the hydrolysis products are readily biodegradable, the initial enzymatic cleavage of the ester itself can be a rate-limiting step. Studies on fungal enzymes called cutinases, which break down plant polyesters, have shown that while they can hydrolyze some esters like cyclohexyl hexadecanoate, they are not effective against certain cinnamate esters such as hexadecyl cinnamate. nih.govresearchgate.net This suggests that the susceptibility of the this compound ester bond to microbial hydrolysis can vary depending on the specific enzymes present in the environment.

Q & A

Basic: What are the established laboratory synthesis protocols for cyclohexyl cinnamate, and how can reaction conditions be optimized?

This compound is synthesized via esterification of cinnamic acid with cyclohexanol, typically catalyzed by sulfuric acid or immobilized lipases under reflux conditions. Key steps include:

  • Reagent purification : Dry cyclohexanol and cinnamic acid to minimize side reactions (e.g., hydrolysis) .
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) yield higher efficiency but require neutralization post-reaction, while enzymatic methods (e.g., Candida antarctica lipase B) offer greener alternatives with mild conditions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust molar ratios (e.g., 1:1.2 acid:alcohol) and temperature (80–120°C) to maximize yield .

Advanced: What advanced analytical techniques are employed to resolve structural ambiguities in this compound derivatives?

High-resolution spectroscopic and computational methods are critical:

  • NMR spectroscopy : ¹H and ¹³C NMR identify ester linkage confirmation (e.g., δ ~4.8 ppm for the cyclohexyl-O group and δ ~7.0–7.8 ppm for cinnamate aromatic protons) .
  • GC-MS/EI-MS : Fragmentation patterns (e.g., m/z 104 for cyclohexyl ion) validate molecular structure and detect impurities .
  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as this compound may irritate respiratory systems .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced: How can researchers investigate the thermal degradation pathways of this compound?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) and mass loss profiles under inert/oxidative atmospheres .
  • Pyrolysis-GC-MS : Identify volatile degradation products (e.g., cinnamic acid, cyclohexene) to map fragmentation mechanisms .
  • Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and predict shelf-life under varying conditions .

Basic: What chromatographic methods are recommended for purity assessment of this compound?

  • Reverse-phase HPLC : Use C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to separate impurities .
  • GC-FID : Quantify residual solvents (e.g., cyclohexanol) with a DB-5 capillary column and temperature programming (50°C to 250°C at 10°C/min) .
  • Validation : Perform spike-recovery tests (90–110% recovery) and limit of detection (LOD) studies to ensure method robustness .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological interactions?

  • In vitro assays : Screen for antimicrobial activity using microdilution methods (e.g., MIC against E. coli or S. aureus) .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., tyrosinase or lipoxygenase) using AutoDock Vina .
  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatocyte models, assessing metabolic stability .

Basic: What solvent systems are optimal for recrystallizing this compound?

  • Solvent selection : Use ethanol/water (3:1 v/v) or hexane/ethyl acetate (4:1 v/v) for high-purity crystals .
  • Gradient cooling : Slowly reduce temperature from 60°C to 4°C to enhance crystal yield and minimize occluded impurities .

Advanced: What strategies address contradictions in reported physicochemical properties of this compound?

  • Interlaboratory validation : Compare melting point (mp) and logP values across multiple labs using standardized protocols (e.g., OECD 102/117) .
  • Critical metadata analysis : Scrutinize experimental conditions (e.g., humidity, solvent purity) in discrepant studies to identify confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.